molecular formula C10H12BrF B8640729 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene

2-(3-Bromopropyl)-1-fluoro-4-methylbenzene

Cat. No.: B8640729
M. Wt: 231.10 g/mol
InChI Key: SQEAOEXFSNBXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromopropyl)-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, a fluoro group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene typically involves the bromination of 1-fluoro-4-methylbenzene followed by a nucleophilic substitution reaction. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography are common to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Substitution: Formation of 2-(3-Hydroxypropyl)-1-fluoro-4-methylbenzene or 2-(3-Cyanopropyl)-1-fluoro-4-methylbenzene.

    Elimination: Formation of 1-fluoro-4-methylstyrene.

    Oxidation: Formation of 2-(3-Bromopropyl)-1-fluoro-4-methylbenzoic acid.

Scientific Research Applications

2-(3-Bromopropyl)-1-fluoro-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

  • 2-(3-Bromopropyl)-1-chloro-4-methylbenzene
  • 2-(3-Bromopropyl)-1-fluoro-4-ethylbenzene
  • 2-(3-Bromopropyl)-1-fluoro-4-nitrobenzene

Comparison: Compared to its analogs, 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene is unique due to the presence of both a fluoro and a methyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains.

Properties

Molecular Formula

C10H12BrF

Molecular Weight

231.10 g/mol

IUPAC Name

2-(3-bromopropyl)-1-fluoro-4-methylbenzene

InChI

InChI=1S/C10H12BrF/c1-8-4-5-10(12)9(7-8)3-2-6-11/h4-5,7H,2-3,6H2,1H3

InChI Key

SQEAOEXFSNBXIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 45-3 (5.54 g) was dissolved in methylene chloride (30 ml), triphenylphosphine (9.49 g) and N-bromosuccinimide (6.44 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 2 hr, and at room temperature for 5 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (3.78 g) as a pale-yellow oil.
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.49 g
Type
reactant
Reaction Step Two
Quantity
6.44 g
Type
reactant
Reaction Step Two

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